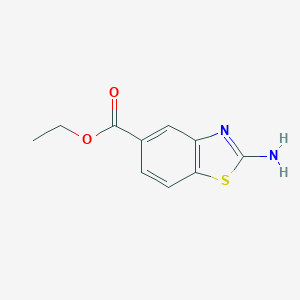

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate

Descripción general

Descripción

Synthesis Analysis

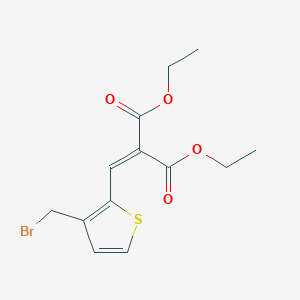

The synthesis of Ethyl 2-amino-1,3-benzothiazole-5-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature. This process yields a range of compounds, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives, among others. These reactions are facilitated by variations in reactants and conditions, leading to diverse molecular structures (Mohamed, 2021).

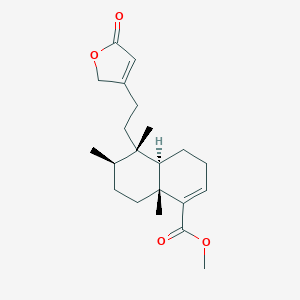

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-1,3-benzothiazole-5-carboxylate derivatives has been elucidated through elemental analysis and spectroscopic data. These compounds exhibit a variety of structural features based on the specific substituents and reaction conditions employed during synthesis. The detailed structural characterization provides insight into the molecular framework and potential reactivity patterns of these derivatives.

Chemical Reactions and Properties

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate and its derivatives participate in several chemical reactions, leading to the formation of complex molecular architectures. For example, the reaction with ethyl isothiocyanate results in cyclization to form benzo[4,5]thieno[2,3-d][1,3]thiazin-4-ones. Additionally, these compounds can undergo acylation, alkylation, and nucleophilic substitution reactions, highlighting their versatile chemical properties and potential as intermediates in organic synthesis (Gad et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Transformations

Benzothiazole derivatives, including Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, are highlighted for their biologically active and industrially demanded properties. Newly developed synthesis methods focus on green chemistry principles and the functionalization of benzothiazole moieties for creating pharmacologically active heterocycles. Such advances are crucial for developing new drugs and materials (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Antioxidant Capacity and Biological Importance

The antioxidant capacity of benzothiazole derivatives is assessed through various assays, with studies showing the active transport of these compounds across membranes. This property is significant for the development of alternative antioxidant and anti-inflammatory agents, highlighting the therapeutic potential of benzothiazole derivatives in medical chemistry (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020; Dattatraya G. Raut, S. Patil, P. Choudhari, Vikas D. Kadu, A. S. Lawand, M. Hublikar, R. Bhosale, 2020).

Chemotherapeutic Potential

Benzothiazole scaffolds, including those related to Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, have been identified as key structures in the development of chemotherapeutics. Structural modifications of these scaffolds have led to novel antitumor agents, showcasing the significance of benzothiazole derivatives in cancer research (K. Ahmed, Srikanth Yellamelli Valli Venkata, N. Mohammed, F. Sultana, K. R. Methuku, 2012).

Safety And Hazards

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for Ethyl 2-amino-1,3-benzothiazole-5-carboxylate are not available, research into benzothiazole derivatives continues to be a promising field due to their potential biological activities . Further studies could explore the synthesis, chemical reactions, and potential applications of this compound.

Propiedades

IUPAC Name |

ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWFFSUIWWDVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)